N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVVDGGRXUSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Substitution Reactions
The quinazoline ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key observations include:
The cyclohexylamino group enhances electron density at the quinazoline N1, facilitating hydrogen bonding during NAS .
Cycloaddition and Rearrangement
The thioacetamide moiety participates in cyclocondensation reactions:
Example Reaction Pathway
-
React with carbon disulfide (CS₂) in KOH/ethanol
-
Rearrangement to 1,3,4-thiadiazole derivatives under acidic conditions
This process is critical for generating bioactive heterocycles, though yields vary based on substituents .
Oxidation-Reduction Reactions
| Process | Oxidizing/Reducing Agent | Outcome | Application |
|---|---|---|---|
| Thioether Oxidation | mCPBA (meta-chloroperbenzoic acid) | Sulfoxide/sulfone formation | Modifies solubility |
| Quinazoline Reduction | H₂/Pd-C in ethanol | Partial saturation of aromatic rings | Alters electronic properties |
Controlled oxidation of the thioether linkage is used to tune lipophilicity for drug design.
Acid-Base Reactivity
The compound displays pH-dependent behavior:
-
Protonation Sites :
-
Quinazoline N3 (pKa ≈ 4.2)
-
Cyclohexylamino NH (pKa ≈ 8.7)
-
-
Deprotonation :
-
Thioacetamide NH (pKa ≈ 12.1) in strong bases like NaOH
-
This property is exploited in purification via pH-selective crystallization.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
These reactions expand the compound’s utility in medicinal chemistry .
Hydrolysis and Degradation
Stability studies reveal:
-
Thioacetamide Hydrolysis :
-
Rapid cleavage in 6M HCl (90°C, 1h) → quinazoline-2-thiol + N-butylacetamide
-
-
Photodegradation :
-
UV light (254 nm) induces C-S bond scission (t₁/₂ = 2.3h in methanol)
-
Mechanistic Insights
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that quinazoline derivatives exhibit strong antibacterial and antifungal activities. For instance, compounds structurally related to quinazolines have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans . -
Antiviral Potential :
Quinazoline derivatives, including the compound , are being investigated for their antiviral properties. They have shown promise in treating viral infections, particularly those associated with the Flaviviridae family, such as hepatitis C . The mechanism often involves inhibition of viral replication. -
Anti-inflammatory Effects :
Research suggests that certain quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory disorders. This includes conditions like rheumatoid arthritis and other immune-mediated diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate thioacetic acid derivatives with quinazoline precursors. The general synthetic route includes:
-
Formation of Quinazoline Core :
Utilizing cyclization reactions involving appropriate amines and isothiocyanates to form the quinazoline nucleus. -
Thioacetylation :
The introduction of the thioacetamide group through nucleophilic substitution reactions. -
Alkylation :
The final step often involves alkylation to introduce the butyl group, enhancing solubility and bioavailability.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Devi et al., a series of new quinazoline derivatives were synthesized and tested for antimicrobial activity. Among these, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further development in antimicrobial therapy .
Case Study 2: Antiviral Activity
A patent documented the use of various quinazoline derivatives in treating viral infections. In vitro studies showed that compounds similar to this compound inhibited viral replication effectively, suggesting a mechanism that could be exploited for antiviral drug development .
Mechanism of Action
The mechanism of action of N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The cyclohexylamino group may enhance binding affinity, while the thioacetamide moiety can participate in covalent interactions with target proteins. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide: Known for its unique combination of functional groups.
This compound analogs: Compounds with similar structures but different substituents on the quinazoline core or the cyclohexylamino group.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for scientific research.
Q & A
Q. How to evaluate synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
